BenchChemオンラインストアへようこそ!

(r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Chiral resolution Enantioselective synthesis Absolute configuration

(R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 2411591-45-0) is a chiral pyrrolidine building block bearing a 3,4-difluorophenyl substituent at the 2-position with defined (R)-absolute stereochemistry. The hydrochloride salt (MF: C₁₀H₁₂ClF₂N; MW: 219.66 g/mol) is supplied at ≥95% purity as confirmed by HPLC, NMR, and GC batch-release testing.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
Cat. No. B7947959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
InChIKeyPXMDJKBIGCGCEY-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride: Structural Identity and Procurement-Grade Specifications


(R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 2411591-45-0) is a chiral pyrrolidine building block bearing a 3,4-difluorophenyl substituent at the 2-position with defined (R)-absolute stereochemistry. The hydrochloride salt (MF: C₁₀H₁₂ClF₂N; MW: 219.66 g/mol) is supplied at ≥95% purity as confirmed by HPLC, NMR, and GC batch-release testing . The free base (CAS 1241677-04-2) has a computed XLogP3-AA of 2, indicating moderate lipophilicity suitable for blood–brain barrier penetration in CNS-targeted programs [1]. This compound is enumerated in 26 patents as a key synthetic intermediate for pharmaceutical candidates, distinguishing it from less-documented positional isomers [2].

Why (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride Cannot Be Replaced by In-Class Pyrrolidine Analogs


Substituting (R)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride with a racemate, alternative regioisomer, or different difluorophenyl-substitution pattern introduces quantifiable changes in stereochemical purity, pharmacological target engagement, and synthetic downstream compatibility. The (R)-enantiomer carries a distinct three-dimensional orientation that determines chiral recognition at biological targets; use of the (S)-enantiomer (CAS 2177258-16-9) or racemic mixture (CAS 298690-75-2) abolishes enantioselective binding [1]. The 3,4-difluoro substitution pattern yields a dipole moment and electrostatic surface distinct from the 2,5-difluoro isomer used in Larotrectinib intermediates (CAS 1218935-60-4), altering target selectivity profiles as demonstrated in TRPV1 antagonist series where 3,4-difluorophenyl-pyrrolidine ureas achieve single-digit nanomolar EC₅₀ values [2]. Furthermore, the 2-substituted pyrrolidine scaffold is a different pharmacophore from the 3-substituted analog (CAS 848822-98-0), which is claimed for catecholaminergic modulation rather than TRPV1 or kinase-targeted applications [3]. These differences are not interchangeable in patent-protected synthetic routes or structure–activity relationship (SAR) campaigns.

Quantitative Differentiation of (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride from Closest Analogs


Enantiomeric Purity: (R)- vs (S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride — Chiral HPLC Specification

The target (R)-enantiomer (CAS 2411591-45-0) is manufactured and released with a minimum chemical purity of 95% and specification for enantiomeric excess (ee) controlled by chiral HPLC . The (S)-enantiomer (CAS 2177258-16-9) is supplied separately under independent quality control with the same 95% purity threshold [1]. This enantiomeric exclusivity is critical because the (R)-configuration directs the spatial orientation of the 3,4-difluorophenyl ring in asymmetric catalytic or receptor-binding environments; racemic 2-(3,4-difluorophenyl)pyrrolidine (CAS 298690-75-2) lacks any ee specification and is unsuitable for enantioselective downstream synthesis .

Chiral resolution Enantioselective synthesis Absolute configuration

Substitution-Pattern Selectivity: 3,4-Difluoro vs 2,5-Difluoro Phenylpyrrolidine — TRPV1 Pharmacological Divergence

The 3,4-difluorophenyl-pyrrolidine scaffold has demonstrated potent TRPV1 antagonism: a closely related urea analog, 1-(2-bromophenyl)-3-[(3R)-1-(3,4-difluorophenyl)pyrrolidin-3-yl]urea, exhibits an EC₅₀ of 8 nM against human TRPV1 expressed in 1321N1 astrocytoma cells [1]. In contrast, the 2,5-difluorophenyl-pyrrolidine scaffold is the key chiral intermediate for Larotrectinib, a TrkA/B/C inhibitor with IC₅₀ values <11 nM but directed at an entirely different target class (kinases) . This target-class divergence is attributable to the distinct electrostatic potential surfaces generated by the fluorine substitution pattern: 3,4-difluoro creates a contiguous electron-deficient aryl face, whereas 2,5-difluoro distributes electron withdrawal across the ring, altering π-stacking and hydrogen-bond acceptor geometry with target proteins [2].

TRPV1 antagonism Pain pharmacology Fluorine substitution SAR

Positional Isomer Differentiation: 2-(3,4-Difluorophenyl)pyrrolidine vs 3-(3,4-Difluorophenyl)pyrrolidine — Patent Assignment and Pharmacophore Class

The 2-substituted pyrrolidine isomer (CAS 1241677-04-2 free base; 2411591-45-0 HCl) is enumerated in 26 patents, primarily as a chiral building block for kinase inhibitors and TRP-channel modulators [1]. The 3-substituted positional isomer, 3-(3,4-difluorophenyl)pyrrolidine (CAS 848822-98-0), is specifically claimed in EP2155669B1 as a modulator of cortical catecholaminergic neurotransmission for schizophrenia, ADHD, and anxiety disorders [2]. The shift of the aryl substituent from the 2-position to the 3-position of the pyrrolidine ring fundamentally alters the basicity of the secondary amine (estimated ΔpKa ≈ 0.5–1.0 units due to altered through-bond induction) and the trajectory of the aryl ring relative to the hydrogen-bond-donor NH, producing non-overlapping pharmacophore models [3].

Positional isomerism CNS drug discovery Patent landscape analysis

Salt-Form Advantage: Hydrochloride vs Free Base — Solubility, Stability, and Handling for Automated Synthesis Platforms

The hydrochloride salt (MW: 219.66 g/mol) provides a well-defined, crystalline solid amenable to automated solid-dispensing platforms and long-term storage at room temperature in sealed, dry conditions . The free base (MW: 183.20 g/mol, CAS 1241677-04-2) is a liquid or low-melting solid with a boiling point of 232.0 ± 40.0 °C at 760 mmHg and flash point of 94.1 ± 27.3 °C, requiring refrigeration (2–8°C) for stability . This difference has practical consequences for high-throughput experimentation and parallel synthesis workflows: the HCl salt is directly weighable on microbalances without solvent pre-dilution, whereas the free base requires liquid-handling robotics or pre-weighed solution aliquots, adding operational complexity .

Salt selection Automated synthesis Solid dispensing

Validated Application Scenarios for (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride Based on Comparator Evidence


TRPV1 Antagonist Lead Optimization Requiring Enantiopure 3,4-Difluorophenyl-Pyrrolidine Building Block

In TRPV1 antagonist programs, the 3,4-difluorophenyl-pyrrolidine scaffold has produced analogs with single-digit nanomolar EC₅₀ (8 nM in FLIPR assays using human TRPV1-expressing 1321N1 cells) [1]. The (R)-enantiomer hydrochloride provides the defined stereochemistry necessary to maintain this potency during lead optimization. Use of the racemate or (S)-enantiomer would confound SAR interpretation and require additional chiral separation steps. This scenario is supported by the 26-patent landscape indicating sustained industrial investment in this chemotype [2].

Parallel Library Synthesis on Automated Solid-Dispensing Platforms

The hydrochloride salt form (CAS 2411591-45-0) is a free-flowing crystalline solid compatible with automated powder-dispensing robotics (e.g., Chemspeed, Freeslate), enabling direct microbalance weighing at sub-milligram resolution without solvent pre-dilution [1]. The free base (CAS 1241677-04-2), by contrast, is a liquid or low-melting solid requiring refrigerated storage and liquid-handling modules, adding capital and operational costs to high-throughput experimentation workflows. The HCl salt is shipped and stored at ambient temperature in sealed dry containers, reducing cold-chain logistics for global multi-site collaborations [2].

Kinase Inhibitor Intermediate Synthesis with Defined Regiochemistry for Patent Freedom-to-Operate

The 2-(3,4-difluorophenyl)pyrrolidine scaffold is chemically and IP-distinct from the 2,5-difluorophenyl isomer used in Larotrectinib synthesis (CAS 1218935-60-4) [1]. Medicinal chemistry teams pursuing kinase inhibitors with freedom-to-operate outside the TrkA/B/C patent space should select the 3,4-difluoro substitution pattern. The 26-patent corpus for this scaffold spans multiple target classes beyond Trk kinases, offering broader IP utility [2]. The 3-substituted positional isomer is locked into CNS catecholaminergic indications (EP2155669B1) and is not a viable substitute for kinase or TRP-channel projects [3].

Enantioselective Catalyst Development and Asymmetric Synthesis Methodology

The (R)-configured 2-arylpyrrolidine motif serves as both a substrate and a chiral ligand precursor in asymmetric catalysis. The defined (R)-stereochemistry (CAS 2411591-45-0), confirmed by chiral HPLC batch-release data [1], enables reproducible catalyst performance studies where enantiomeric purity directly correlates with enantiomeric excess of reaction products. The (S)-enantiomer (CAS 2177258-16-9) [2] can be procured separately for control experiments, allowing rigorous determination of chiral induction parameters.

Quote Request

Request a Quote for (r)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.